3-((5-((3-fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
Description
Properties
IUPAC Name |
3-[[5-[(3-fluorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN4OS2/c24-17-8-6-7-16(13-17)15-30-22-26-25-21(28(22)18-9-2-1-3-10-18)14-27-19-11-4-5-12-20(19)31-23(27)29/h1-13H,14-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YISFUGHFHGGUPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC(=CC=C3)F)CN4C5=CC=CC=C5SC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN4OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-((5-((3-fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a novel triazole derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies to highlight its efficacy against different biological targets.
Chemical Structure and Properties
The compound's structure features a triazole ring, a benzothiazole moiety, and a thioether group, which are known to contribute to its biological properties. The fluorobenzyl substituent enhances its lipophilicity, potentially improving membrane permeability.
Biological Activity Overview
Research indicates that derivatives of triazoles and benzothiazoles often exhibit significant biological activities, including antifungal, anticancer, and antimicrobial properties.
Antifungal Activity
Several studies have demonstrated the antifungal efficacy of triazole compounds against various fungal strains. For instance:
- A study reported that similar triazole derivatives showed promising results against Stemphylium lycopersici and Botrytis cinerea, with inhibition rates exceeding 70% at concentrations of 500 μg/mL .
| Compound | Target Fungal Strain | Inhibition (%) at 500 μg/mL |
|---|---|---|
| 5g | Stemphylium lycopersici | 71.43 |
| 5h | Botrytis cinerea | 85.12 |
Anticancer Activity
The anticancer potential of compounds containing thiazole and triazole rings has been well-documented. The compound is hypothesized to possess similar properties due to its structural components:
- In vitro studies have shown that related compounds exhibit cytotoxicity against various cancer cell lines, including MCF-7 and HepG2, with IC50 values ranging from 1.85 to 2.81 µM .
The biological activity of the compound is likely mediated through multiple mechanisms:
- Inhibition of Enzymatic Activity : Triazoles are known to inhibit enzymes critical for fungal cell wall synthesis.
- Cell Cycle Arrest : Some derivatives have shown the ability to induce cell cycle arrest in cancer cells.
- Apoptosis Induction : Certain compounds have been reported to promote apoptosis in cancer cells through mitochondrial pathways.
Case Studies
A notable case study involved the synthesis of related benzothiazole derivatives which exhibited significant cytotoxicity against human lung adenocarcinoma cells (A549). The most active compound showed an IC50 value of less than 10 µM, indicating strong anticancer activity .
Scientific Research Applications
The compound 3-((5-((3-fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one, with the CAS number 847402-17-9, has a molecular weight of 448.5 and the molecular formula C23H17FN4OS2 . This compound is a benzothiazole derivative, belonging to a class of aromatic heterocyclic compounds. Benzothiazoles are known for their diverse biological activities and applications in medicinal, materials, and industrial chemistry.
Scientific Research Applications
3-((5-((3-fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one has potential in scientific research:
- Medicinal Chemistry It has been investigated for potential anticancer and anti-inflammatory properties.
- Materials Science The compound’s unique electronic properties make it a candidate for use in organic electronics and nonlinear optics.
- Industrial Chemistry It can be used as a precursor for the synthesis of dyes, pigments, and other industrially relevant chemicals.
Chemical Reactions
This compound can undergo various chemical reactions:
- Oxidation The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
- Reduction The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
- Substitution The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens under acidic conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Triazole-Thioether Motifs
- 5-((5-Amino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-thione Derivatives (): These compounds share the triazole-thioether linkage but replace the benzothiazolone moiety with a thiadiazole ring. Synthesis involves bromoalkane reactions in alcoholic media, yielding alkylderivatives characterized by NMR and IR .
- 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (): This isostructural compound features a pyrazole-thiazole core with multiple fluorophenyl groups. Single-crystal diffraction reveals two independent molecules in the asymmetric unit, one with a perpendicular fluorophenyl group disrupting planarity.
Benzo[d]thiazol-2(3H)-one Derivatives
- 3-Ethyl-6-((4-methoxyphenyl)(o-tolyl)methyl)benzo[d]thiazol-2(3H)-one ():
This derivative substitutes the triazole-methyl group with a bulky (4-methoxyphenyl)(o-tolyl)methyl substituent. The ethyl group at position 3 may enhance metabolic stability compared to the methyl group in the target compound. Purification via silica gel chromatography (3–5% ethyl acetate/hexane) suggests moderate polarity, similar to the target compound .
Fluorophenyl-Substituted Heterocycles
- 2-(1-(4-Amino-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one (): This complex hybrid combines a chromenone core with pyrazolo-pyrimidine and dimethylthiazole groups. The dual fluorophenyl and thiazole substituents mirror the electronic effects of the target compound’s 3-fluorobenzylthio group. However, its larger molecular weight (531.3 g/mol) and higher melting point (252–255°C) suggest greater crystallinity and possible challenges in solubility .
Comparative Data Table
Key Research Findings and Implications
- Synthetic Efficiency : The target compound’s triazole core synthesis (85% yield, ) contrasts with lower yields in complex hybrids (e.g., 39% in ), highlighting scalability challenges for fluorinated heterocycles .
- Structural Flexibility : Isostructural compounds () exhibit conformational variability, suggesting that the target compound’s rigidity may enhance selective binding but reduce solubility .
- Biological Activity : While demonstrates anti-tubercular activity in thiazol-2-amine derivatives, the target compound’s benzothiazolone-triazole hybrid may target different pathways, warranting further pharmacological screening .
Preparation Methods
Hydrazine-Mediated Cyclization
A robust route to 4-phenyl-4H-1,2,4-triazoles involves cyclization of acylthiosemicarbazides. As demonstrated in, treatment of 2-fluorobenzohydrazide with carbon disulfide in ethanol containing potassium hydroxide yields potassium dithiocarbazinate. Subsequent reflux with hydrazine hydrate generates 4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol (1 ), a key intermediate for functionalization.
Reaction Conditions:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Source highlights the efficiency of CuAAC for constructing 1,2,3-triazoles. Adapting this method, phenylacetylene and methyl azide (generated in situ from NaN₃ and MeI) undergo cycloaddition in DMSO with CuSO₄/sodium ascorbate catalysis to yield 1-methyl-4-phenyl-1H-1,2,3-triazole (A ). While this produces a 1,2,3-triazole, analogous conditions with substituted hydrazines could favor 1,2,4-triazole formation.
Optimization Insight:
- Ligand effects: 2,6-Lutidine enhances regioselectivity.
- Post-functionalization: Methylation at N-3 using MeI achieves 88.4% yield.
Installation of the (3-Fluorobenzyl)Thio Substituent
Synthesis of 3-Fluorobenzylthiol
Source details the oxidation of 3-fluorotoluene to 3-fluorobenzyl alcohol using a cobalt(II) acetate/porphyrin catalyst system at 186°C under 1.8 MPa air pressure, achieving 95.8% conversion. Subsequent conversion to the thiol involves:
- Mitsunobu Reaction : Treating 3-fluorobenzyl alcohol with PPh₃/DIAD and thioacetic acid.
- Hydrolysis : Cleaving the thioacetate with NaOH/MeOH.
Critical Parameters:
- Avoid over-oxidation to sulfonic acids by limiting exposure to strong oxidants.
- Purification via distillation under reduced pressure (bp 65–68°C at 15 mmHg).
Thioether Formation at Triazole C-5
Intermediate 1 (4-amino-5-aryl-4H-1,2,4-triazole-3-thiol) undergoes alkylation with 3-fluorobenzyl bromide in DMF using K₂CO₃ as base. Alternatively, oxidative coupling of the triazole thiolate with 3-fluorobenzyl disulfide (generated from DMSO oxidation) achieves the thioether linkage, as described in for analogous systems.
Comparative Yields:
Construction of the Benzo[d]Thiazol-2(3H)-One Moiety
Cyclization of 2-Mercapto-N-(2-oxo-2,3-dihydrobenzo[d]thiazol-3-yl)Benzamide
Adapting methods from, 2-aminobenzenethiol reacts with chloroacetyl chloride to form 2-chloro-N-(2-mercaptophenyl)acetamide. Intramolecular cyclization in aqueous NaOH at 60°C affords benzo[d]thiazol-2(3H)-one.
Alternative Route:
Phosphorus oxychloride-mediated cyclization of 2-(carbamothioylthio)benzoic acid yields the benzothiazolone core in 68% yield after recrystallization.
Coupling of Triazole and Benzothiazolone Subunits
Mannich Reaction for Methylene Bridge Formation
The methylene linker is installed via a Mannich reaction between:
- Electrophile : Formaldehyde (37% aq.)
- Amine : 5-((3-Fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-amine
- Carbonyl Component : Benzo[d]thiazol-2(3H)-one
Conditions:
- Solvent: Ethanol/water (1:1)
- Catalyst: HCl (0.5 equiv)
- Temperature: 50°C, 6 h
- Yield: 55–62%
Nucleophilic Alkylation
Alternatively, deprotonation of the benzothiazolone’s NH with NaH in THF allows reaction with 3-(chloromethyl)-5-((3-fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazole.
Challenges:
- Competing O-alkylation requires careful base selection (NaH > K₂CO₃).
- Purification via silica gel chromatography (hexane/EtOAc 3:1).
Reaction Optimization and Scalability
Triazole Thiol Stability
The free thiol group in intermediate 1 is prone to oxidation. Trifluoroacetic acid (TFA) deprotection under argon at 0°C minimizes disulfide formation, as noted in.
Catalytic Enhancements
- Copper Catalysis : CuI (5 mol%) in DMF accelerates triazole-alkyne couplings.
- Silver-Mediated Cyclizations : Ag₂O promotes C–H activation in triazole metallation.
Analytical Data and Characterization
Spectroscopic Validation
X-ray Crystallography
Analogous triazolothiadiazoles exhibit dihedral angles of 15.80° between aryl rings, confirming steric compatibility in the target molecule.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-((5-((3-fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves multi-step reactions, including nucleophilic substitution (e.g., thiol-alkylation between 3-fluorobenzyl chloride and triazole-thiol intermediates) and cyclization. Key factors:
- Catalysts : Use of bases like K₂CO₃ or NaOH to deprotonate thiols and enhance nucleophilicity .
- Temperature : Microwave-assisted synthesis (e.g., 80–120°C for 30–60 min) improves reaction efficiency and reduces side products compared to conventional heating .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
Q. How can structural characterization of this compound be validated?
- Methodology : Use integrated analytical techniques:
- NMR : ¹H/¹³C-NMR to confirm regiochemistry of triazole and benzothiazole moieties (e.g., δ 7.2–8.3 ppm for aromatic protons) .
- IR : Peaks at 1650–1680 cm⁻¹ (C=O stretch of benzothiazol-2-one) and 2550–2600 cm⁻¹ (S-H stretch, if present) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns .
- Elemental analysis : Match experimental C/H/N percentages with theoretical values (e.g., ±0.3% tolerance) .
Q. What preliminary biological screening assays are suitable for this compound?
- Methodology :
- Antifungal activity : Broth microdilution assays against Candida albicans (MIC₅₀ determination) with fluconazole as a positive control .
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based) targeting pathways linked to triazole derivatives’ bioactivity .
Advanced Research Questions
Q. How do substituents on the triazole and benzothiazole rings affect bioactivity?
- Methodology :
- Structure-activity relationship (SAR) : Synthesize analogs with variations (e.g., replacing 3-fluorobenzyl with 4-chlorobenzyl or altering benzothiazole substituents) .
- Computational modeling : Docking studies (e.g., AutoDock Vina) to predict binding affinities to targets like CYP51 (fungal lanosterol demethylase) .
- Data contradiction resolution : Compare IC₅₀ values across studies; discrepancies may arise from assay conditions (e.g., pH, solvent) or impurity levels .
Q. What mechanistic insights explain the compound’s enzyme inhibition properties?
- Methodology :
- Kinetic assays : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots using purified enzymes (e.g., acetylcholinesterase) .
- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to confirm interactions with catalytic sites .
- X-ray crystallography : Co-crystallize the compound with target enzymes (e.g., cytochrome P450) to resolve binding modes .
Q. How can synthetic byproducts or degradation products be identified and mitigated?
- Methodology :
- HPLC-MS/MS : Monitor reaction mixtures for byproducts (e.g., sulfoxides from thioether oxidation) .
- Stability studies : Accelerated degradation under stress conditions (heat, light, pH extremes) followed by LC-UV/ESI-MS analysis .
- Purification optimization : Use silica gel chromatography (hexane/ethyl acetate gradients) or recrystallization (ethanol/water) to isolate pure product .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
